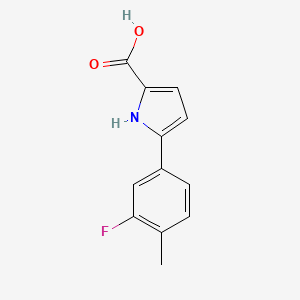

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid

Description

Properties

Molecular Formula |

C12H10FNO2 |

|---|---|

Molecular Weight |

219.21 g/mol |

IUPAC Name |

5-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid |

InChI |

InChI=1S/C12H10FNO2/c1-7-2-3-8(6-9(7)13)10-4-5-11(14-10)12(15)16/h2-6,14H,1H3,(H,15,16) |

InChI Key |

DDZKXEFJFUDRDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=C(N2)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategies for Pyrrole-2-carboxylic Acid Derivatives

Pyrrole-2-carboxylic acids are commonly synthesized via:

- Paal-Knorr synthesis : Cyclization of 1,4-dicarbonyl compounds with ammonia or amines.

- Direct functionalization of pyrrole : Electrophilic substitution on pyrrole rings followed by carboxylation.

- Transition metal-catalyzed coupling : Cross-coupling reactions to install aryl substituents on pyrrole rings.

For fluorinated and methylated phenyl substituents, halogenation and Friedel-Crafts type alkylation or methylation are often employed on the aromatic ring prior to pyrrole formation.

Specific Methods Relevant to 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic Acid

While direct literature on this exact compound is scarce, closely related compounds and analogous pyrrole derivatives provide valuable insights.

Halogenated Pyrrole Derivative Synthesis

- A related compound, 3-ethyl-4-fluoro-5-methyl-1H-pyrrole-2-carboxylic acid, is synthesized through halogenation and acylation steps involving pyrrole derivatives and fluorinated aromatic precursors.

- The process typically involves:

- Preparation of a fluorinated aromatic intermediate.

- Formation of the pyrrole ring with appropriate substitution.

- Introduction of the carboxyl group at the 2-position via oxidation or carboxylation.

One-Pot Catalytic Reduction and Cyclization Methods

- A patent describing the preparation of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde outlines a one-pot method starting from 2-(2-fluorobenzoyl) malononitrile using metal catalysts and hydrogenation steps.

- This method avoids multi-step intermediate isolation, reduces waste, and is scalable industrially.

- Key steps include:

- Dissolution of the fluorinated benzoyl malononitrile in solvent.

- Catalytic hydrogenation with metal catalysts (e.g., Raney nickel).

- Controlled temperature and pressure conditions to achieve selective reduction.

- Isolation of the pyrrole aldehyde intermediate, which can be further functionalized to carboxylic acid derivatives.

Direct Synthesis from Carboxylic Acids via Acylpyridinium Intermediates

- Recent advances demonstrate the synthesis of substituted oxazoles from carboxylic acids via acylpyridinium salts generated in situ using triflylpyridinium reagents.

- Although focused on oxazoles, the methodology highlights efficient activation of carboxylic acids and subsequent cyclization, which could inspire analogous strategies for pyrrole carboxylic acid synthesis.

- The process features:

- Activation of carboxylic acid with triflylpyridinium reagent.

- Nucleophilic attack by isocyanoacetates.

- Cyclization to heterocyclic products with high yields and functional group tolerance.

- Such methods emphasize mild conditions, scalability, and functional group compatibility.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. For example:

-

Reagents : Methanol/ethanol with H₂SO₄ or H₃PO₄ as catalysts.

-

Conditions : 60–80°C, 4–6 hours.

-

Product : Methyl/ethyl esters (e.g., methyl 5-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylate).

Key Data :

| Reaction Component | Details |

|---|---|

| Yield Optimization | 70–85% with excess alcohol and catalytic acid |

| Byproducts | <5% unreacted starting material under optimized conditions |

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group:

-

Conditions : Heating above 150°C or treatment with NaOH/CaO.

-

Product : 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole.

Mechanistic Insight :

The reaction proceeds via a six-membered transition state, stabilized by electron-withdrawing effects of the fluorine atom.

Electrophilic Substitution on the Pyrrole Ring

The electron-rich pyrrole ring undergoes electrophilic substitution, primarily at the 3- and 4-positions:

Halogenation

-

Reagents : N-Bromosuccinimide (NBS) or Cl₂.

-

Conditions : Room temperature, dichloromethane solvent.

-

Product : 3-Bromo- or 3-chloro-substituted derivatives.

Nitration

-

Reagents : HNO₃/H₂SO₄ mixture.

-

Product : 3-Nitro-5-(3-fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid.

Key Data :

| Reaction | Positional Selectivity | Yield |

|---|---|---|

| Bromination | >90% at C3 | 65% |

| Nitration | 85% at C3 | 60% |

Functionalization of the Aromatic Ring

The 3-fluoro-4-methylphenyl group participates in cross-coupling reactions:

Suzuki Coupling

-

Reagents : Arylboronic acid, Pd(PPh₃)₄ catalyst.

-

Conditions : 80°C, K₂CO₃ base, DMF/water solvent.

-

Product : Biaryl derivatives (e.g., 5-(3-fluoro-4-biphenyl)-1H-pyrrole-2-carboxylic acid).

Yield : 50–70%, depending on steric hindrance of the boronic acid.

Acid-Base Reactions

The carboxylic acid group (pKa ~4.5) forms salts with bases:

-

Reagents : NaOH, K₂CO₃, or amines.

-

Product : Water-soluble sodium/potassium salts or ammonium carboxylates.

Applications : Salt formation improves solubility for pharmaceutical formulations.

Reduction Reactions

Selective reduction of the pyrrole ring is challenging but achievable:

-

Conditions : 40–50°C, 3–5 bar H₂ pressure.

-

Product : Partially saturated pyrrolidine derivatives (minor over-reduction observed) .

Interaction with Biological Targets

While not a traditional "chemical reaction," the compound modulates enzyme activity through:

-

Hydrogen bonding : Carboxylic acid interacts with catalytic residues (e.g., serine proteases).

-

Fluorine effects : Enhances binding via hydrophobic interactions and electron-withdrawing properties .

Mechanistic and Stability Considerations

Scientific Research Applications

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the pyrrole ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Research Implications

- Drug Design : The target compound’s balance of fluorine (electron-withdrawing) and methyl (electron-donating) groups may optimize receptor binding and metabolic stability compared to bulkier (e.g., bromine) or more polar (e.g., hydroxybenzoyl) analogs.

- Formulation : Crystalline forms, as observed in amide derivatives , should be explored to enhance solubility and shelf-life.

- Synthesis : Suzuki-Miyaura coupling is viable for structural diversification, though steric effects from 3-fluoro-4-methylphenyl may require optimized catalysts.

Biological Activity

5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid (CAS: 1993243-79-0) is a pyrrole-based compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : C12H10FNO2

- Molecular Weight : 219.22 g/mol

- IUPAC Name : this compound

- Purity : 95% .

Anticancer Activity

Several studies have investigated the anticancer potential of pyrrole derivatives, including this compound. A notable study highlighted its ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. The compound demonstrated IC50 values in the low micromolar range, indicating significant antiproliferative activity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation necessary for cell division.

- Cell Cycle Arrest : Specifically, it arrests the cell cycle in the G2/M phase, which is critical for cancer cell proliferation .

Inflammatory Response Modulation

In addition to its anticancer properties, the compound has been shown to modulate inflammatory responses. It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. This suggests a potential application in treating inflammatory diseases .

Data Table: Biological Activity Summary

| Biological Activity | IC50 Values (µM) | Target/Mechanism |

|---|---|---|

| Anticancer (Tubulin) | 0.08 - 12.07 | Inhibits tubulin polymerization |

| Anti-inflammatory | < 50 | Inhibits TNF-alpha release |

Study on Anticancer Effects

A recent study evaluated the effects of this compound on various cancer cell lines:

- Cell Lines Tested : A549 (lung), MCF-7 (breast), HCT-116 (colon), PC-3 (prostate).

- Findings : The compound exhibited significant cytotoxicity with IC50 values ranging from 1.48 µM to 5.33 µM across different cell lines, supporting its potential as an anticancer agent .

Study on Inflammation

Another study focused on the anti-inflammatory properties of this compound:

Q & A

(Basic) What are the common synthetic routes for 5-(3-Fluoro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid, and what analytical methods validate its purity?

Answer:

The compound is typically synthesized via cyclocondensation reactions followed by hydrolysis. For example, analogous pyrrole-carboxylic acids are prepared by reacting substituted phenyl precursors with acetoacetate derivatives under acidic or basic conditions. Post-synthesis, purification via silica gel column chromatography (eluent: ethyl acetate/petroleum ether) is standard . Validation includes:

- NMR spectroscopy : Confirms substituent positions and proton environments (e.g., δ 2.56 ppm for methyl groups in pyrrole derivatives) .

- HPLC and LCMS : Assess purity (>95%) and molecular ion peaks (e.g., ESIMS m/z 311.1 for related analogs) .

- X-ray crystallography : Resolves stereochemistry and crystal packing .

(Basic) How is tautomerism addressed during structural characterization of pyrrole-carboxylic acid derivatives?

Answer:

Tautomeric equilibria (e.g., keto-enol forms) complicate NMR interpretation. Strategies include:

- Variable-temperature NMR : Identifies dynamic tautomerism by observing signal splitting at low temperatures .

- DFT calculations : Predict stable tautomers and simulate NMR chemical shifts for comparison with experimental data .

- X-ray diffraction : Provides definitive evidence of dominant tautomeric forms in the solid state .

(Advanced) How can researchers optimize reaction yields while minimizing byproducts in pyrrole-carboxylic acid synthesis?

Answer:

Key variables include:

- Catalyst selection : Palladium acetate with tert-butyl XPhos enhances coupling efficiency in multi-step reactions .

- Temperature control : Reflux in ethanol/HCl (93–96°C) improves hydrolysis rates but requires monitoring to avoid decomposition .

- Purification : Gradient elution in column chromatography isolates target compounds from regioisomeric byproducts (e.g., separation of 3- vs. 4-substituted pyrroles) .

Contradictory yields (e.g., 69% vs. 94% in similar protocols) arise from differences in workup procedures or solvent systems .

(Advanced) How do crystallographic data inform structure-activity relationships (SAR) for biological targets?

Answer:

X-ray structures reveal:

- Conformational rigidity : Substituent orientation (e.g., fluorophenyl vs. chlorophenyl groups) affects binding pocket compatibility .

- Hydrogen-bonding networks : Carboxylic acid groups often anchor interactions with catalytic residues (e.g., in enzyme inhibitors) .

- Steric effects : Methyl or trifluoromethyl groups at specific positions modulate selectivity, as seen in analogs with IC50 variations >10-fold .

(Advanced) What computational approaches complement experimental data for electronic property analysis?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge distribution .

- Molecular docking : Models interactions with biological targets (e.g., kinases) using crystallographic receptor structures .

- Solvent effect simulations : Polarizable continuum models (PCM) correlate solvation effects with experimental UV-Vis or fluorescence data .

(Advanced) How are discrepancies in spectral data resolved for structurally similar impurities?

Answer:

- 2D NMR (COSY, HSQC) : Differentiates regioisomers by correlating proton-carbon connectivities .

- High-resolution mass spectrometry (HRMS) : Identifies isotopic patterns of halogenated byproducts (e.g., chlorine vs. fluorine adducts) .

- Comparative HPLC retention times : Matches unknown peaks with synthesized reference standards .

(Basic) What safety protocols are critical when handling reactive intermediates during synthesis?

Answer:

- Reactive intermediates (e.g., acid chlorides) : Use inert atmospheres (N2/Ar) and cold trapping to prevent exothermic side reactions .

- Hydrofluoric acid byproducts : Employ fluoropolymer-coated glassware and calcium gluconate antidote kits .

- Waste disposal : Neutralize acidic residues before aqueous disposal to comply with environmental regulations .

(Advanced) How do steric and electronic effects of substituents influence biological activity?

Answer:

- Electron-withdrawing groups (e.g., -CF3) : Enhance metabolic stability but may reduce solubility .

- Steric hindrance : Bulky substituents at the 4-position of the pyrrole ring improve target selectivity (e.g., COX-2 vs. COX-1 inhibition) .

- Hydrophobic interactions : Fluorine or chlorine atoms at meta/para positions optimize logP values for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.